molecular formula C7H10BNO3S B3103858 2-Methoxy-4-(methylthio)pyridine-5-boronic acid CAS No. 1451392-18-9

2-Methoxy-4-(methylthio)pyridine-5-boronic acid

Cat. No. B3103858
CAS RN: 1451392-18-9
M. Wt: 199.04 g/mol
InChI Key: GAPDVMBKJLWADV-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methylthio)pyridine-5-boronic acid” is a chemical compound with the IUPAC name (6-methoxy-4-(methylthio)pyridin-3-yl)boronic acid . It has a molecular weight of 199.04 . The compound is typically stored at temperatures between 2-8°C and is available in solid form .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-(methylthio)pyridine-5-boronic acid” is 1S/C7H10BNO3S/c1-12-7-3-6(13-2)5(4-9-7)8(10)11/h3-4,10-11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Methoxy-4-(methylthio)pyridine-5-boronic acid” is a solid at room temperature . It has a molecular weight of 199.04 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a reagent in Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Organic Synthesis

2-Methoxy-4-(methylthio)pyridine-5-boronic acid is widely employed as an intermediate in organic synthesis . It can be used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .

Laboratory Reagent

This compound also acts as a laboratory reagent . It can be used in various chemical reactions in the lab, helping researchers understand the properties and behaviors of other compounds .

Protodeboronation

The compound can be used in protodeboronation reactions . This process involves the removal of a boron group from an organic compound, which can be useful in the synthesis of complex molecules .

Hydromethylation

The compound can be used in hydromethylation sequences . This process involves the addition of a hydrogen and a methyl group to a compound, which can be useful in the synthesis of complex molecules .

Total Synthesis

The compound can be used in the total synthesis of various natural products . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, and metabolic stability.

Result of Action

The result of the action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups or impurities in the reaction environment could potentially affect the efficacy of the compound. Additionally, the stability of the compound could be influenced by factors such as temperature and pH .

properties

IUPAC Name

(6-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3S/c1-12-7-3-6(13-2)5(4-9-7)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDVMBKJLWADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1SC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207060
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methylthio)pyridine-5-boronic acid

CAS RN

1451392-18-9
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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